molecular formula C6H9N3O2 B12537794 Histamine-2-carboxylic acid CAS No. 749799-30-2

Histamine-2-carboxylic acid

Cat. No.: B12537794
CAS No.: 749799-30-2
M. Wt: 155.15 g/mol
InChI Key: ZGLGKGRLZFHFQU-UHFFFAOYSA-N
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Description

Histamine-2-carboxylic acid is a derivative of histamine, a biogenic amine involved in various physiological processes such as immune response, neurotransmission, and gastric acid secretion . This compound is characterized by the presence of an imidazole ring and a carboxylic acid group, making it a versatile molecule in both biological and chemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Histamine-2-carboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of histidine, an amino acid, using the enzyme histidine decarboxylase . Another method includes the oxidation of histamine using oxidizing agents such as potassium permanganate (KMnO4) in an acidic medium .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of histidine followed by enzymatic decarboxylation. This method ensures high yield and purity, making it suitable for pharmaceutical and research applications .

Comparison with Similar Compounds

Histamine-2-carboxylic acid can be compared with other histamine derivatives such as:

Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its ability to modulate various physiological processes. Its carboxylic acid group also allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

749799-30-2

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-(2-aminoethyl)-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c7-2-1-4-3-8-5(9-4)6(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)

InChI Key

ZGLGKGRLZFHFQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C(=O)O)CCN

Origin of Product

United States

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